![molecular formula C12H16N2O5 B14198449 1-[(2S,3S)-1,3-dinitropentan-2-yl]-4-methoxybenzene CAS No. 921771-96-2](/img/structure/B14198449.png)
1-[(2S,3S)-1,3-dinitropentan-2-yl]-4-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2S,3S)-1,3-dinitropentan-2-yl]-4-methoxybenzene is an organic compound characterized by its unique structure, which includes a dinitropentan-2-yl group attached to a methoxybenzene ring
Vorbereitungsmethoden
The synthesis of 1-[(2S,3S)-1,3-dinitropentan-2-yl]-4-methoxybenzene typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the dinitropentan-2-yl group and the methoxybenzene ring separately.
Reaction Conditions: The dinitropentan-2-yl group is synthesized through nitration reactions, where pentane derivatives are treated with nitric acid under controlled conditions to introduce nitro groups.
Coupling Reaction: The dinitropentan-2-yl group is then coupled with the methoxybenzene ring using a Friedel-Crafts alkylation reaction, which involves the use of a Lewis acid catalyst such as aluminum chloride.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Analyse Chemischer Reaktionen
1-[(2S,3S)-1,3-dinitropentan-2-yl]-4-methoxybenzene undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can convert the nitro groups to amino groups.
Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents like sodium hydroxide or halogens.
Major Products: The major products formed from these reactions include amino derivatives, carboxylic acids, and substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(2S,3S)-1,3-dinitropentan-2-yl]-4-methoxybenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high-energy materials and polymers.
Wirkmechanismus
The mechanism of action of 1-[(2S,3S)-1,3-dinitropentan-2-yl]-4-methoxybenzene involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, leading to various biochemical effects.
Pathways: It may influence signaling pathways related to inflammation, oxidative stress, and cellular metabolism, depending on its specific derivatives and modifications.
Vergleich Mit ähnlichen Verbindungen
1-[(2S,3S)-1,3-dinitropentan-2-yl]-4-methoxybenzene can be compared with similar compounds:
Similar Compounds: Compounds such as 1,3-dinitrobenzene, 4-methoxybenzaldehyde, and 2,4-dinitrotoluene share structural similarities.
Uniqueness: The presence of both the dinitropentan-2-yl group and the methoxybenzene ring in this compound makes it unique, providing distinct chemical and physical properties that are not observed in the similar compounds listed above.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
921771-96-2 |
|---|---|
Molekularformel |
C12H16N2O5 |
Molekulargewicht |
268.27 g/mol |
IUPAC-Name |
1-[(2S,3S)-1,3-dinitropentan-2-yl]-4-methoxybenzene |
InChI |
InChI=1S/C12H16N2O5/c1-3-12(14(17)18)11(8-13(15)16)9-4-6-10(19-2)7-5-9/h4-7,11-12H,3,8H2,1-2H3/t11-,12+/m1/s1 |
InChI-Schlüssel |
OCKWEVRMBGKWJE-NEPJUHHUSA-N |
Isomerische SMILES |
CC[C@@H]([C@H](C[N+](=O)[O-])C1=CC=C(C=C1)OC)[N+](=O)[O-] |
Kanonische SMILES |
CCC(C(C[N+](=O)[O-])C1=CC=C(C=C1)OC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


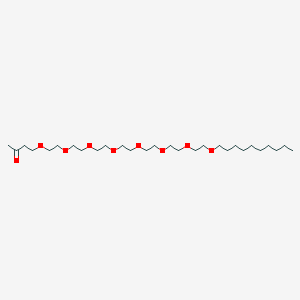
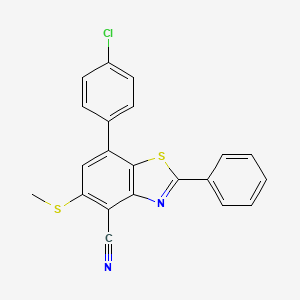
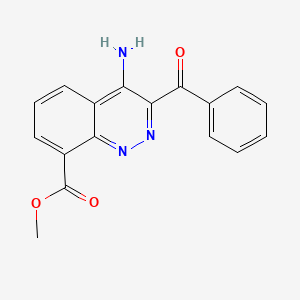
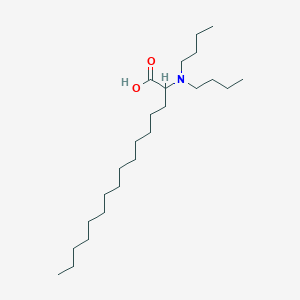
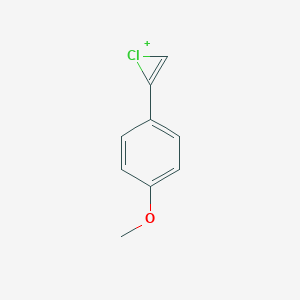
![Naphtho[1,2-b]furan, 2,3-dihydro-3-methyl-5-nitro-](/img/structure/B14198396.png)

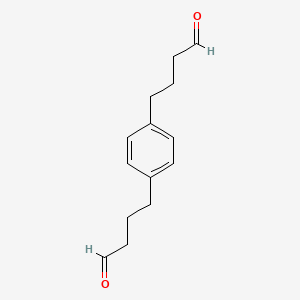
![N-[(Benzenesulfonyl)(dibromo)acetyl]glycine](/img/structure/B14198417.png)

![N~1~-[2-(Trimethoxysilyl)ethyl]hexane-1,6-diamine](/img/structure/B14198429.png)
![3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-propyl-](/img/structure/B14198434.png)
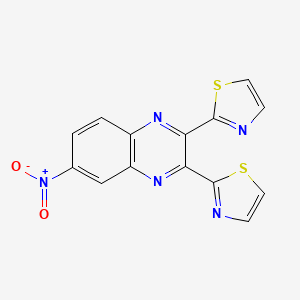
![4-Phenyl-1-{[3-(2,4,6-trimethylphenyl)prop-2-yn-1-yl]oxy}but-3-yn-2-one](/img/structure/B14198448.png)
